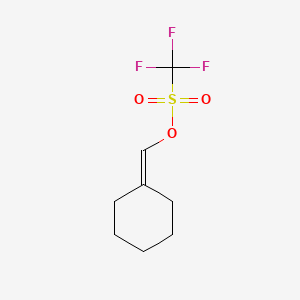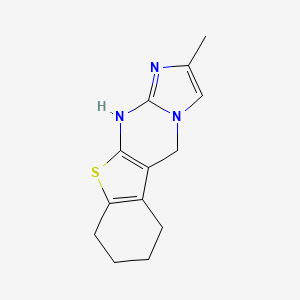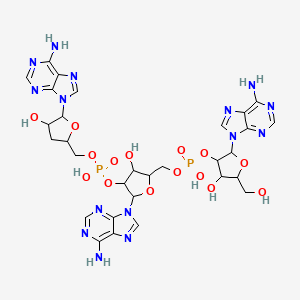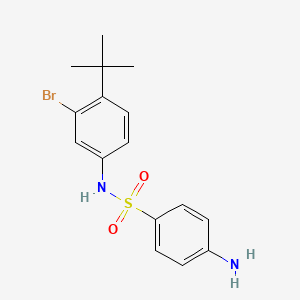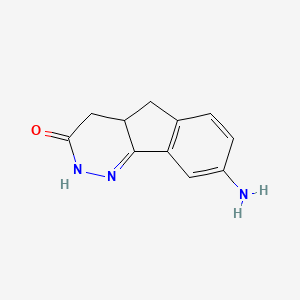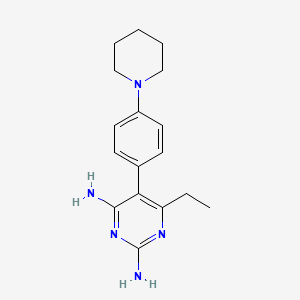![molecular formula C16H18N2O6 B12799383 5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate CAS No. 58298-72-9](/img/structure/B12799383.png)
5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl diallylmalonate can be synthesized through the reaction of diallylmalonic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of Diethyl diallylmalonate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as fractional distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl diallylmalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diacids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
Diethyl diallylmalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of Diethyl diallylmalonate involves its ability to participate in various chemical reactions due to its reactive allyl and ester groups. These functional groups allow it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Similar in structure but lacks the allyl groups, making it less reactive in certain types of reactions.
Diallyl malonate: Contains allyl groups but lacks the ester functionality, limiting its applications in esterification reactions.
Uniqueness
Diethyl diallylmalonate’s unique combination of allyl and ester groups makes it highly versatile in organic synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its similar compounds .
Propriétés
Numéro CAS |
58298-72-9 |
|---|---|
Formule moléculaire |
C16H18N2O6 |
Poids moléculaire |
334.32 g/mol |
Nom IUPAC |
5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate |
InChI |
InChI=1S/C16H18N2O6/c1-5-23-15(20)12-9(3)13(16(21)24-6-2)18-8-17-10(7-11(12)18)14(19)22-4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
QNECGVBQBCJUSQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=C(N=CN2C(=C1C)C(=O)OCC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




